molecular formula C6H9BrS B6192111 6-bromo-2-thiaspiro[3.3]heptane CAS No. 2648948-69-8

6-bromo-2-thiaspiro[3.3]heptane

Cat. No.: B6192111
CAS No.: 2648948-69-8
M. Wt: 193.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-thiaspiro[3.3]heptane is a spirocyclic compound containing a bromine atom and a sulfur atom within its structure. Spirocyclic compounds are known for their unique spatial configurations, which can interact with various biological macromolecules, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-thiaspiro[3.3]heptane typically involves the use of 2,2-bis(bromomethyl)-1,3-propanediol as a starting material. The synthetic route includes several steps such as protection of hydroxyl groups, cyclization, and bromination . One common method involves the treatment of dibromide with malonic ester under basic conditions to form a cyclobutane structure, followed by further reactions to introduce the sulfur atom and bromine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-thiaspiro[3.3]heptane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfur atom .

Mechanism of Action

The mechanism of action of 6-bromo-2-thiaspiro[3.3]heptane involves its interaction with biological macromolecules through its unique spirocyclic structure. The compound can bind to various molecular targets, such as enzymes and receptors, affecting their activity and leading to biological effects. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-thiaspiro[3.3]heptane is unique due to the presence of both a bromine atom and a sulfur atom within its spirocyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

2648948-69-8

Molecular Formula

C6H9BrS

Molecular Weight

193.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.